molecular formula C25H28O6 B8033896 Kuwanon E

Kuwanon E

Cat. No. B8033896
M. Wt: 424.5 g/mol
InChI Key: GJFHZVPRFLHEBR-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuwanon E is a natural product found in Morus alba with data available.

Scientific Research Applications

  • Anti-inflammatory and Anti-asthmatic Properties : Kuwanon G, closely related to Kuwanon E, demonstrated significant anti-inflammatory effects in a study focusing on allergic asthma. It was found to reduce levels of OVA-specific IgE and Th2 cytokines in asthma mice, indicating potential for treating respiratory diseases (Jung et al., 2014).

  • Antibacterial Effects Against Oral Pathogens : Kuwanon G, also related to this compound, exhibited notable antibacterial activity against various oral pathogens, including Streptococcus mutans, which is a primary cause of dental caries (Park et al., 2003).

  • COX-2 Inhibitory Effects : A study on kuwanon derivatives found that kuwanon A, another variant similar to this compound, showed selective COX-2 inhibitory activity, comparable to known COX inhibitors. This suggests potential applications in pain and inflammation management (Baek et al., 2021).

  • Anti-inflammatory Effects in Microglial Cells and Macrophages : Kuwanon T and Sanggenon A, related to this compound, were found to inhibit production of nitric oxide and other inflammatory mediators in microglial cells and macrophages, indicating potential for developing therapeutic agents for inflammatory diseases (Ko et al., 2021).

  • Neuroprotective and Anti-inflammatory Effects : Kuwanon C, again a variant, showed neuroprotective and anti-inflammatory effects regulated by HO-1 expression. This implies potential applications in treating neuroinflammatory and neurodegenerative diseases (Ko et al., 2020).

  • Antiviral Effects Against HSV : Kuwanon X, closely related to this compound, displayed antiviral effects against herpes simplex virus, suggesting its potential in antiviral therapy (Ma et al., 2016).

properties

IUPAC Name

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZVPRFLHEBR-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

68401-05-8
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 136 °C
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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